2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile
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Overview
Description
2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile typically involves the condensation of 4-tert-butylthiazole-2-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or malononitrile moiety.
Substitution: Substituted malononitrile derivatives.
Scientific Research Applications
2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: A compound with a similar thiazole ring structure but different substituents.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: Compounds with a benzyl group attached to the thiazole ring.
Uniqueness
2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is unique due to its combination of a tert-butyl group and a malononitrile moiety on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3 |
InChI Key |
JFRKEOMXCLRQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C#N)C#N)SC1 |
Origin of Product |
United States |
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